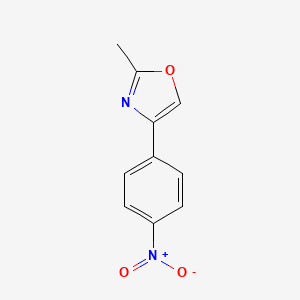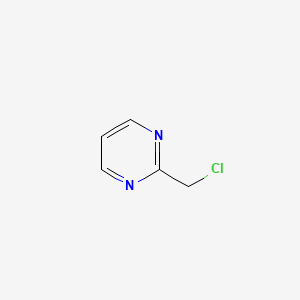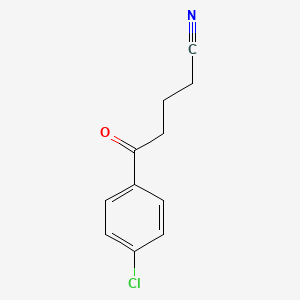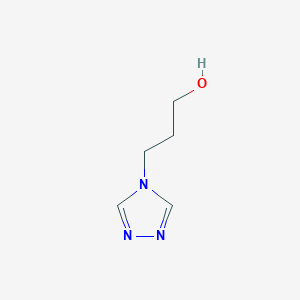
Ethyl-2-(2-(3-(Trifluormethyl)phenyl)thiazol-4-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is a chemical compound with the CAS Number: 78743-00-7 . Its molecular weight is 316.32 and its IUPAC name is ethyl 2-(2-(3-(trifluoromethyl)phenyl)-1H-1lambda3-thiazol-4-yl)acetate . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The molecular formula of this compound is C14H12F3NO2S . The InChI code is 1S/C14H13F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8,21H,2,7H2,1H3 .Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Diese Verbindung wird aufgrund des Vorhandenseins des Thiazolrings mit antimikrobiellen Eigenschaften in Verbindung gebracht. Thiazole sind dafür bekannt, gegen ein breites Spektrum mikrobieller Krankheitserreger zu wirken. Die an den Phenylring gebundene Trifluormethylgruppe kann diese Eigenschaften verstärken und möglicherweise zur Entwicklung neuer antimikrobieller Mittel führen, die gegen resistente Bakterienstämme und andere Mikroorganismen wirksamer sein könnten .
Anti-inflammatorische und analgetische Anwendungen
Thiazolderivate haben signifikante analgetische und entzündungshemmende Aktivitäten gezeigt. Die fragliche Verbindung könnte zu Medikamenten synthetisiert werden, die auf Entzündungspfade abzielen und Linderung von Schmerzen und Schwellungen bei Erkrankungen wie Arthritis oder nach chirurgischen Eingriffen bieten .
Antitumor- und Zytotoxische Medikamentenentwicklung
Die strukturelle Komplexität von Ethyl-2-(2-(3-(Trifluormethyl)phenyl)thiazol-4-yl)acetat macht es zu einem Kandidaten für die Entwicklung von Antitumor- und Zytotoxika. Seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, kann genutzt werden, um Medikamente zu entwickeln, die gezielt Krebszellen angreifen und die Auswirkungen auf gesunde Zellen minimieren .
Neuroprotektive Mittel
Verbindungen mit einem Thiazol-Kern wurden als potenzielle neuroprotektive Mittel identifiziert. Diese Verbindung könnte zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden, indem sie Neuronen vor Schäden schützt und die neurologischen Funktionen verbessert .
Antivirale Forschung
Thiazolderivate wurden auf ihre antiviralen Aktivitäten untersucht. Mit der Trifluormethylgruppe, die das Potenzial der Verbindung erhöht, könnte sie bei der Synthese von Medikamenten zur Behandlung von Virusinfektionen eingesetzt werden, einschließlich derer, die durch neu auftretende und wiederauftretende Viren verursacht werden .
Chemische Synthesebeschleuniger
Aufgrund seiner reaktiven Natur könnte diese Verbindung als Beschleuniger in chemischen Synthesen dienen und die effiziente Bildung komplexer Moleküle erleichtern. Diese Anwendung könnte in der pharmazeutischen Industrie besonders nützlich sein, wo die Geschwindigkeit und Effizienz der Arzneimittelsynthese entscheidend sind .
Fungizidentwicklung
Der Thiazolring ist eine häufige Struktur, die in vielen Fungiziden vorkommt. Die inhärenten Eigenschaften der Verbindung könnten optimiert werden, um Fungizide mit verbesserter Wirksamkeit und geringerer Toxizität zu schaffen und so zu sichereren landwirtschaftlichen Praktiken beizutragen .
Schwefel-Arzneimittelvorstufen
Thiazole sind ein integraler Bestandteil der Struktur vieler Schwefel-Arzneimittel. This compound könnte eine Vorstufe bei der Synthese dieser Medikamente sein, die zur Behandlung einer Vielzahl von Erkrankungen eingesetzt werden, darunter bakterielle Infektionen und bestimmte chronische Krankheiten .
Wirkmechanismus
Target of Action
Similar compounds with a thiazole ring have been found to have diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including analgesic and anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical pathways, often acting as a ligand or inhibitor . This compound can interact with enzymes such as peroxisome proliferator-activated receptors, influencing their activity and modulating metabolic processes . Additionally, it may bind to proteins involved in cell signaling pathways, thereby affecting cellular responses to external stimuli.
Cellular Effects
Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate has been observed to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It can also affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators . Additionally, it can bind to transcription factors, altering gene expression and affecting cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged inhibition of inflammatory responses and consistent modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.
Transport and Distribution
Within cells and tissues, Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or it may be found in the cytoplasm where it can influence metabolic enzymes .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPMEWPCXFJKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513806 |
Source


|
| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78743-00-7 |
Source


|
| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
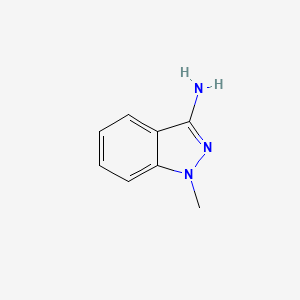
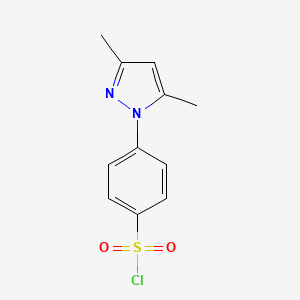
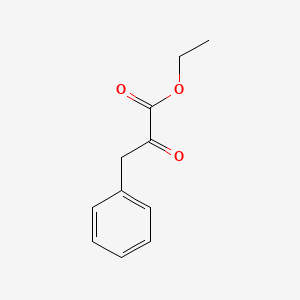

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)
